molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4

Pembrolizumab

Cat. No.: B1139204
CAS No.: 1374853-91-4
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pembrolizumab is a humanized monoclonal antibody used in cancer immunotherapy. It is specifically designed to target and inhibit the programmed cell death protein 1 (PD-1) receptor on lymphocytes, thereby enhancing the immune system’s ability to attack cancer cells. This compound has been approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, Hodgkin lymphoma, and certain types of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pembrolizumab is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody. The production process includes several steps:

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure product quality and safety. The production process involves large-scale cell culture in bioreactors, followed by purification and formulation. The final product is then subjected to rigorous quality control tests to ensure its purity, potency, and safety .

Chemical Reactions Analysis

Types of Reactions

Pembrolizumab, being a monoclonal antibody, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions

The production and formulation of this compound involve reagents such as:

Major Products Formed

The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during the purification steps to ensure the final product’s purity .

Scientific Research Applications

FDA-Approved Indications

Pembrolizumab has received FDA approval for several oncological conditions, with notable applications including:

Indication Description Clinical Outcomes
Melanoma Treatment for unresectable or metastatic melanoma.In treatment-naive patients, median overall survival was not reached; in previously treated patients, overall survival was 13.4 months .
Urothelial Carcinoma For locally advanced or metastatic urothelial carcinoma expressing PD-L1.Objective response rate of 29% with a median follow-up of 7.8 months .
Microsatellite Instability-High Cancer For unresectable or metastatic solid tumors with high microsatellite instability.Objective response rate of 32% in previously treated colorectal cancer patients .
Non-Small Cell Lung Cancer (NSCLC) Used as monotherapy or in combination with chemotherapy.Improved overall survival and progression-free survival compared to placebo in several studies .
Adjuvant Therapy for Kidney Cancer Approved for post-surgical treatment to reduce recurrence risk.At four years post-treatment, 91% of patients were alive compared to 86% in the placebo group .

Emerging Applications and Case Studies

Recent studies have expanded the understanding of this compound's efficacy beyond established indications:

  • Case Study: Metastatic Ureter Cancer : A patient who experienced anaphylactic-like reactions to atezolizumab was successfully treated with this compound without adverse effects, highlighting its potential as an alternative immunotherapy .
  • Long-Term Outcomes in NSCLC : A five-year follow-up study demonstrated that patients receiving this compound maintained a high disease control rate, with many surviving beyond four years post-treatment .
  • Combination Therapies : Research is ongoing into the effectiveness of this compound in combination with other treatments, such as chemotherapy and targeted therapies, across various cancer types, including breast and prostate cancers .

Non-FDA Approved Indications

This compound is also being explored in clinical trials for several other cancers, including:

  • Nasopharyngeal cancer
  • Mesothelioma
  • Liver cancer
  • Esophageal cancer
  • Cutaneous squamous cell carcinoma
  • Colorectal cancer

These indications are currently under investigation to establish safety and efficacy profiles.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with immune-mediated adverse effects. A study reported treatment-related adverse events in approximately 81.4% of patients, with immune-mediated reactions occurring in about 40.2% . Common adverse effects include:

  • Fatigue
  • Rash
  • Colitis
  • Endocrinopathies (e.g., thyroiditis)

Mechanism of Action

Pembrolizumab exerts its effects by binding to the PD-1 receptor on T cells, blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade prevents the inactivation of T cells, thereby enhancing the immune response against cancer cells. The key molecular targets and pathways involved include:

Comparison with Similar Compounds

Pembrolizumab is part of a class of drugs known as immune checkpoint inhibitors. Similar compounds include:

Uniqueness of this compound

This compound is unique in its broad range of approved indications and its effectiveness in treating multiple types of cancer. It was the first PD-1 inhibitor to receive FDA approval for the treatment of metastatic melanoma and has since been approved for numerous other cancers .

Biological Activity

Pembrolizumab (MK-3475) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which plays a critical role in immune regulation. By inhibiting the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound enhances T-cell activation and promotes anti-tumor immunity. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound binds with high affinity (29 pM) to PD-1, leading to the blockade of its interaction with PD-L1 and PD-L2. This blockade prevents the inhibition of T-cell receptor (TCR)-mediated T-cell proliferation and cytokine production. The engagement of PD-1 on T cells typically inhibits CD28 signaling through the PI3K/AKT pathway, which is crucial for T-cell activation and survival .

Key Mechanistic Insights:

  • Inhibition of Immune Suppression : By blocking PD-1, this compound reverses the immune suppression typically induced by tumor cells.
  • Cytokine Modulation : It enhances the production of key cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ), facilitating a more robust immune response against tumors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life ranging from 26 to 39 days, allowing for less frequent dosing schedules. Its pharmacodynamics have been demonstrated in various studies where this compound significantly increased IL-2 production in stimulated human and monkey blood cultures compared to controls .

Clinical Efficacy

This compound has shown significant clinical efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC), melanoma, and tumors with microsatellite instability (MSI-H).

Efficacy Data Overview:

  • Non-Small Cell Lung Cancer : In the KEYNOTE-189 trial, this compound combined with chemotherapy resulted in a median overall survival (OS) of 13.8 months . Real-world studies have reported median OS ranging from 10 to 23 months depending on patient characteristics .
  • MSI-H Tumors : The KEYNOTE-158 study demonstrated an objective response rate of 34.3% in patients with advanced MSI-H/dMMR cancers, with a median OS of 23.5 months .

Safety Profile

The safety profile of this compound is generally manageable, with immune-related adverse events (irAEs) being the most common. These include skin rash, pruritus, diarrhea, and endocrinopathies . The incidence of severe irAEs is approximately 14.6%, with careful monitoring required during treatment.

Common Adverse Events:

Adverse EventIncidence (%)
Pruritus~20
Skin Rash~20
Diarrhea~10
Pneumonitis~5

Case Studies

Several pivotal studies highlight the efficacy and safety of this compound:

  • KEYNOTE-001 Study : This adaptive trial established this compound's role in treating metastatic NSCLC, leading to its FDA approval for patients with PD-L1 expression .
  • Combination Therapy Studies : Research combining this compound with other agents like eribulin has shown promising results in specific sarcoma subtypes, indicating potential synergistic effects that warrant further investigation .

Q & A

Basic Research Questions

Q. What is the role of PD-L1 expression in predicting pembrolizumab efficacy in non-small cell lung cancer (NSCLC)?

this compound efficacy in NSCLC correlates with PD-L1 expression levels, validated through phase 1–3 trials. In KEYNOTE-001 (NCT01295827), a PD-L1 tumor proportion score (TPS) ≥50% was established as the predictive cutoff using a training cohort (n=182) and validation cohort (n=313). Patients with TPS ≥50% had a 45.2% objective response rate (ORR) versus 19.4% in the overall cohort . Subsequent phase 3 data (KEYNOTE-024) confirmed superior progression-free survival (PFS: 10.3 vs. 6.0 months) and overall survival (OS: HR 0.60) in TPS ≥50% patients compared to chemotherapy . PD-L1 assessment via immunohistochemistry (IHC) remains a critical stratification tool in trial design.

Q. What are the common adverse events (AEs) associated with this compound in clinical trials?

Fatigue (20–25%), pruritus (15–20%), and decreased appetite (10–15%) are frequently reported low-grade AEs. Grade 3–4 AEs occur in 10–26% of patients, with pneumonitis and colitis being rare but severe immune-related AEs. Comparative trials (e.g., KEYNOTE-006 in melanoma) show this compound has fewer high-grade toxicities (13.3–26.6%) than chemotherapy (53.3%) or ipilimumab (19.9%) . Safety protocols typically include regular monitoring (e.g., thyroid function tests, imaging for pneumonitis) and corticosteroid management for immune-related events .

Q. How is this compound integrated into neoadjuvant therapy for triple-negative breast cancer (TNBC)?

In KEYNOTE-522 (NCT03036488), this compound was administered with neoadjuvant chemotherapy (paclitaxel/carboplatin followed by doxorubicin/cyclophosphamide) and continued adjuvantly. This phase 3 trial used a 2:1 randomization (n=1,174) with event-free survival (EFS) as the primary endpoint. The experimental arm showed a 36-month EFS of 84.5% versus 76.8% in the control arm (HR 0.63), highlighting the importance of dual-phase (neoadjuvant + adjuvant) immunotherapy . Tumor-infiltrating lymphocyte (TIL) analysis and residual cancer burden (RCB) scoring were secondary biomarkers.

Advanced Research Questions

Q. What methodologies validate tumor mutational burden (TMB) as a biomarker for this compound in solid tumors?

TMB-H (≥10 mutations/megabase) was approved by the FDA based on KEYNOTE-158 (NCT02628067), a basket trial across 10 tumor types. Whole-exome sequencing (WES) identified TMB-H patients (n=102), achieving a 29% ORR and 57% durable response rate (≥12 months). Statistical validation included Cox regression for PFS/OS and RECIST 1.1 for response . Challenges include standardization of TMB assays (e.g., FoundationOne CDx) and exclusion of germline variants.

Q. How does stereotactic body radiotherapy (SBRT) synergize with this compound in PD-L1-negative NSCLC?

The PEMBRO-RT trial (NCT02492568) randomized patients to this compound alone (n=40) or post-SBRT (3×8 Gy; n=36). Although the primary endpoint (ORR at 12 weeks: 36% vs. 18%) did not meet significance (p=0.07), subgroup analysis revealed a PFS benefit in PD-L1-negative patients (HR 0.56). Mechanistically, SBRT enhances antigen release and CD8+ T-cell infiltration, potentially converting "cold" tumors to "hot" . Future trials may combine radiotherapy with cytokine profiling to assess abscopal effects.

Q. What statistical methods address crossover effects in this compound trials versus chemotherapy?

In KEYNOTE-024 (NCT02142738), 43.7% of chemotherapy-arm patients crossed over to this compound upon progression. To mitigate bias, rank-preserving structural failure time models (RPSFTM) and inverse probability of censoring weights (IPCW) were applied, confirming OS benefit (HR 0.60; p=0.005) despite crossover . Sensitivity analyses (e.g., per-protocol, intention-to-treat) are critical in open-label designs.

Q. How are durable complete responses (CRs) evaluated after this compound discontinuation in melanoma?

KEYNOTE-001 (NCT01295827) reported 16% CRs (105/655) in advanced melanoma, with 89.4% of CRs ongoing after median 30-month follow-up. CR durability was assessed via immune-related RECIST (irRECIST) and serial imaging. Baseline predictors (e.g., tumor size, PD-L1 status) were identified through logistic regression . Discontinuation protocols require ≥6 months of treatment and ≥2 doses post-CR, with relapse monitored via ctDNA analysis in ongoing studies.

Q. What trial designs explore this compound in microsatellite instability-high (MSI-H) colorectal cancer?

KEYNOTE-177 (NCT02563002), a phase 3 trial, randomized 307 MSI-H/dMMR patients to this compound or chemotherapy. Primary endpoints (PFS: 16.5 vs. 8.2 months; HR 0.60) were analyzed using stratified log-rank tests. Interim analysis accommodated crossover (33% chemotherapy-arm patients switched to this compound), requiring weighted Cox models for OS . Biomarker sub-studies evaluated T-cell receptor clonality and interferon-γ signatures.

Q. Methodological Considerations

  • Biomarker Validation : PD-L1 IHC and TMB require prespecified cutoffs and independent validation cohorts to avoid overfitting .
  • Survival Endpoints : OS remains the gold standard, but PFS is confounded by pseudoprogression in immunotherapy trials. iRECIST and central blinded review mitigate this .
  • Combination Therapy : Phase 1b/2 trials (e.g., this compound + radiotherapy) use Simon’s two-stage designs to assess safety and preliminary efficacy before phase 3 .

Properties

CAS No.

1374853-91-4

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Lambrolizumab; Pembrolizumab

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.